5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride 5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2445786-85-4
VCID: VC6537099
InChI: InChI=1S/C8H15NO.ClH/c9-5-7-1-2-8(3-4-8)6-10-7;/h7H,1-6,9H2;1H
SMILES: C1CC2(CC2)COC1CN.Cl
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67

5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride

CAS No.: 2445786-85-4

Cat. No.: VC6537099

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67

* For research use only. Not for human or veterinary use.

5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride - 2445786-85-4

Specification

CAS No. 2445786-85-4
Molecular Formula C8H16ClNO
Molecular Weight 177.67
IUPAC Name 5-oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C8H15NO.ClH/c9-5-7-1-2-8(3-4-8)6-10-7;/h7H,1-6,9H2;1H
Standard InChI Key VOKIWVWJAFNXPC-UHFFFAOYSA-N
SMILES C1CC2(CC2)COC1CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a spirocyclic architecture where two rings share a single atom—a defining trait of spiro compounds. The 5-oxaspiro[2.5]octane core consists of a six-membered tetrahydrofuran-like ring (oxygen at position 5) fused to a five-membered cyclopropane ring. The methanamine group at position 6 is protonated as a hydrochloride salt, enhancing its solubility in polar solvents.

Key structural identifiers include:

  • IUPAC Name: 5-oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride

  • SMILES: C1CC2(CC2)COC1CN.Cl

  • InChIKey: VOKIWVWJAFNXPC-UHFFFAOYSA-N

Physicochemical Data

PropertyValue
Molecular FormulaC8H16ClNO\text{C}_8\text{H}_{16}\text{ClNO}
Molecular Weight177.67 g/mol
CAS Registry Number2445786-85-4
PubChem CID154843171
SolubilityNot publicly available

The hydrochloride salt form improves stability and handling compared to the free base. Computational models suggest moderate hydrophilicity due to the amine and ether oxygen, though experimental solubility data remain unreported.

Synthesis and Preparation

General Synthetic Strategies

Spirocyclic compounds like 5-oxaspiro[2.5]octan-6-ylmethanamine hydrochloride are typically synthesized via iodocyclization or ring-closing metathesis. A seminal method from Enamine Ltd. involves:

  • Lithium Diisopropylamide (LDA)-Mediated Alkylation: Formation of the spiro core through deprotonation and subsequent alkylation of precursor alcohols .

  • Reduction with LiAlH4_4: Conversion of intermediate esters or ketones to alcohols .

  • Hydrochloride Salt Formation: Treatment with HCl gas or aqueous HCl to precipitate the final product.

Challenges in Synthesis

  • Regioselectivity: Controlling the position of the methanamine group requires precise reaction conditions .

  • Purification: Column chromatography is often necessary due to byproduct formation .

Research Findings and Challenges

Stability and Solubility Issues

Despite its promise, the compound’s poor aqueous solubility (as inferred from structural analogs) limits bioavailability. Strategies to address this include:

  • Prodrug Design: Esterification of the amine group to improve membrane permeability.

  • Nanoparticle Formulations: Encapsulation in liposomal carriers to enhance dissolution rates.

Synthetic Scalability

Transitioning from milligram to kilogram-scale production remains problematic due to:

  • Exothermic Reactions: Risk of decomposition during iodocyclization .

  • Cost of Reagents: LDA and specialized catalysts increase production expenses .

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